molecular formula C19H17NO2 B5323944 2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5323944
M. Wt: 291.3 g/mol
InChI Key: BONVWXPNSHCTIR-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the product .

Chemical Reactions Analysis

2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent. In medicine, it has been explored for its potential use in the treatment of various diseases, including infections and cancer. In industry, it is used as an intermediate in the synthesis of other chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in the biological processes of interest. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol can be compared with other similar compounds, such as 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol and 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether. These compounds share similar structural features but may differ in their chemical properties and biological activities.

Properties

IUPAC Name

2-[(E)-2-(2-ethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-22-18-9-4-3-6-14(18)10-12-16-13-11-15-7-5-8-17(21)19(15)20-16/h3-13,21H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONVWXPNSHCTIR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.